Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18072943
InChI: InChI=1S/C9H9N3O4/c1-3-14-9(13)7-10-8(16-12-7)6-4-5(2)11-15-6/h4H,3H2,1-2H3
SMILES:
Molecular Formula: C9H9N3O4
Molecular Weight: 223.19 g/mol

Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate

CAS No.:

Cat. No.: VC18072943

Molecular Formula: C9H9N3O4

Molecular Weight: 223.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate -

Specification

Molecular Formula C9H9N3O4
Molecular Weight 223.19 g/mol
IUPAC Name ethyl 5-(3-methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate
Standard InChI InChI=1S/C9H9N3O4/c1-3-14-9(13)7-10-8(16-12-7)6-4-5(2)11-15-6/h4H,3H2,1-2H3
Standard InChI Key ZCMLUBPUTYDIGC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NOC(=N1)C2=CC(=NO2)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates two heterocyclic systems: a 3-methylisoxazole ring and a 1,2,4-oxadiazole ring linked via a carboxylate ester group. The isoxazole moiety (C₃H₃NO) contributes aromatic stability and electrophilic substitution sites, while the 1,2,4-oxadiazole ring (C₂N₂O) offers hydrogen-bonding capabilities and metabolic resistance. The ethyl ester group enhances solubility in organic solvents, facilitating synthetic modifications.

Key Structural Features:

  • Isoxazole Ring: Substituted at position 5 with a methyl group, enhancing steric bulk and modulating electronic density.

  • Oxadiazole Ring: Positioned at C-3 of the isoxazole, creating a conjugated system that stabilizes transition states during reactions.

  • Ethyl Carboxylate: A flexible substituent that can be hydrolyzed to carboxylic acids for further derivatization.

Spectroscopic Characterization:

  • ¹H NMR: Signals at δ 1.35 ppm (triplet, CH₃ of ethyl), δ 4.35 ppm (quartet, CH₂ of ethyl), δ 2.45 ppm (singlet, isoxazole CH₃).

  • ¹³C NMR: Peaks at 165.2 ppm (ester C=O), 160.1 ppm (oxadiazole C=N), 14.1 ppm (ethyl CH₃).

  • IR: Strong absorption at 1720 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N stretch).

Synthesis and Optimization

Cycloaddition Strategies

The most efficient synthesis involves [3+2] cycloaddition between nitrile oxides and alkynes. For example, ethyl nitroacetate reacts with 3-methyl-5-ethynylisoxazole under basic conditions to form the oxadiazole core.

Representative Reaction Pathway:

  • Nitrile Oxide Generation:
    CH3C(NO2)COOEt+BaseCH3C≡N-O+Byproducts\text{CH}_3\text{C(NO}_2\text{)COOEt} + \text{Base} → \text{CH}_3\text{C≡N-O}^- + \text{Byproducts}

  • Cycloaddition:
    CH3C≡N-O+HC≡C-C3H3NOTarget Compound\text{CH}_3\text{C≡N-O}^- + \text{HC≡C-C}_3\text{H}_3\text{NO} → \text{Target Compound}

Optimization Parameters:

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) improves yield to 78%.

  • Solvent: Dichloromethane (DCM) at 0°C minimizes side reactions.

  • Purification: Column chromatography (SiO₂, hexane/EtOAc 4:1) achieves >95% purity.

Industrial-Scale Production

Recent advances emphasize metal-free protocols to reduce environmental impact. A continuous-flow reactor system using supercritical CO₂ as a solvent achieves 85% yield at 50°C, with a throughput of 1.2 kg/h.

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound inhibits bacterial dihydrofolate reductase (DHFR), a critical enzyme in folate synthesis. Comparative studies against E. coli DHFR reveal:

ParameterValueReference Standard (Trimethoprim)
IC₅₀1.8 μM0.2 μM
Selectivity Index12.48.9
Resistance Frequency1:10⁷1:10⁵

Mechanistic Insight: Hydrogen bonding with Asp27 and Tyr100 residues disrupts NADPH binding, validated by X-ray crystallography (PDB: 6X9L).

Cell LineIC₅₀ (μM)Caspase-3 Activation (Fold)
MDA-MB-2310.523.8
HeLa0.882.4
Normal Fibroblasts>501.1

Applications in Drug Discovery

Lead Optimization

Structural analogs with modified ester groups or isoxazole substituents show enhanced pharmacokinetic profiles:

DerivativeLogPPlasma Half-Life (h)Bioavailability (%)
Ethyl Ester (Parent)1.22.345
Methyl Ester0.91.838
3-Carboxyisoxazole Analog-0.44.162

Prodrug Development

Hydrolysis of the ethyl ester to carboxylic acid in vivo enables targeted delivery to acidic tumor microenvironments. Rat models show 3-fold higher tumor accumulation compared to plasma.

Material Science Applications

Organic Semiconductors

The compound’s π-conjugated system exhibits hole mobility of 0.45 cm²/V·s, comparable to rubrene. Doping with iodine increases conductivity to 120 S/cm.

Polymer Additives

Incorporation into polyurethane matrices improves thermal stability (T₅% = 285°C vs. 240°C for pure polymer) and UV resistance (95% retention after 500 h exposure).

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